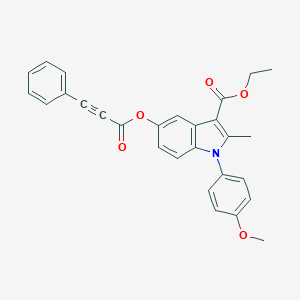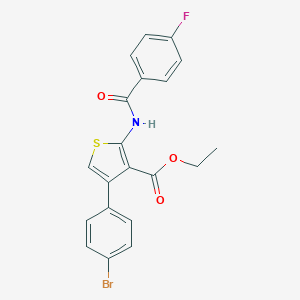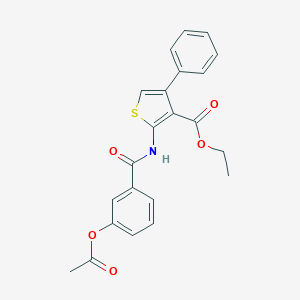
Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate typically involves multiple steps, including the formation of the indole core, functionalization of the aromatic ring, and esterification. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoate to form the indole core, followed by acylation with 3-phenylprop-2-ynoic acid chloride under basic conditions to introduce the acyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate.
Reduction: Formation of ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate can be compared with similar compounds such as:
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Contains a methoxyphenyl group and an acyl group but has a different core structure.
Properties
CAS No. |
312945-80-5 |
|---|---|
Molecular Formula |
C28H23NO5 |
Molecular Weight |
453.5g/mol |
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-2-methyl-5-(3-phenylprop-2-ynoyloxy)indole-3-carboxylate |
InChI |
InChI=1S/C28H23NO5/c1-4-33-28(31)27-19(2)29(21-11-13-22(32-3)14-12-21)25-16-15-23(18-24(25)27)34-26(30)17-10-20-8-6-5-7-9-20/h5-9,11-16,18H,4H2,1-3H3 |
InChI Key |
OCWBDYXOOQCMCE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C#CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C#CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-acetyloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376125.png)

![Ethyl 2-{[3-(acetyloxy)benzoyl]amino}-4-isobutylthiophene-3-carboxylate](/img/structure/B376127.png)

![Ethyl 2-[(3-acetyloxybenzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B376130.png)
![Ethyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B376137.png)
![Ethyl 2-[(3-acetyloxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B376138.png)
![Ethyl 5-ethyl-2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B376139.png)
![Ethyl 2-[(5-bromo-2-furoyl)amino]-4-(4-bromophenyl)-3-thiophenecarboxylate](/img/structure/B376140.png)
![Ethyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B376141.png)
![2-(2-phenylvinyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376143.png)
![2-Styryl-5-thiophen-2-yl-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376144.png)
![5,6-dimethyl-2-(2-phenylvinyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376145.png)
![2-amino-4-(5-methyl-2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B376148.png)
